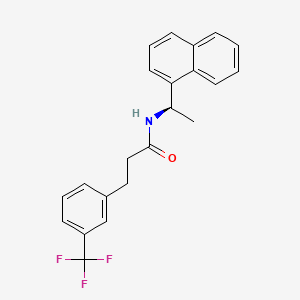

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEHAOJGPHEOSO-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647721 | |

| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005450-55-4 | |

| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

R-sirtinol's Mechanism of Action on SIRT1 and SIRT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of numerous cellular processes, including gene silencing, cell cycle progression, metabolism, and apoptosis.[1] Among the seven mammalian sirtuins, SIRT1 and SIRT2 have garnered significant attention as potential therapeutic targets in various diseases, including cancer and neurodegenerative disorders.[2] R-sirtinol is a cell-permeable small molecule that has been identified as a dual inhibitor of both SIRT1 and SIRT2.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of R-sirtinol on SIRT1 and SIRT2, with a focus on its inhibitory effects, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of SIRT1 and SIRT2 Deacetylase Activity

R-sirtinol exerts its biological effects by directly inhibiting the deacetylase activity of both SIRT1 and SIRT2.[3] Sirtuins catalyze the removal of acetyl groups from lysine residues on both histone and non-histone protein substrates.[2] This process is dependent on the presence of the cofactor nicotinamide adenine dinucleotide (NAD+). R-sirtinol interferes with this catalytic process, leading to the hyperacetylation of SIRT1 and SIRT2 substrates. It is important to note that R-sirtinol is selective for sirtuins and does not inhibit class I and class II histone deacetylases (HDACs).[4][6]

Quantitative Data on R-sirtinol Inhibition

The inhibitory potency of R-sirtinol against SIRT1 and SIRT2 has been determined in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values can vary depending on the specific assay conditions. A summary of reported IC50 values is presented in the table below for easy comparison.

| Target Enzyme | IC50 Value (µM) | Assay Type | Reference |

| Human SIRT1 | 131 | Cell-free | [4][5] |

| Human SIRT1 | 60 | In vitro | [7] |

| Human SIRT1 | ~40 | In vitro | [8] |

| Human SIRT2 | 38 | Cell-free | [4][5] |

| Human SIRT2 | 58 | In vitro | [7] |

| Human SIRT2 | 57.7 | In vitro | [9] |

| Human SIRT2 | 45 | In vitro | [10] |

| Yeast Sir2 | 68 | In vitro | [5][11] |

| Yeast Sir2 | 48 | In vitro | [7] |

Signaling Pathways Modulated by R-sirtinol

By inhibiting SIRT1 and SIRT2, R-sirtinol influences several critical signaling pathways that regulate cell fate and function. The most well-documented of these are the p53 and the Akt/β-catenin/FoxO3a pathways.

The p53 Acetylation Pathway

The tumor suppressor protein p53 is a key substrate of SIRT1. Deacetylation of p53 by SIRT1 at lysine 382 leads to its inactivation and subsequent degradation, thereby suppressing its ability to induce apoptosis and cell cycle arrest.[12][13] Inhibition of SIRT1 by R-sirtinol prevents the deacetylation of p53, leading to its hyperacetylation and activation.[10][14] Activated p53 can then translocate to the nucleus and induce the expression of target genes that promote apoptosis, such as PUMA and BAX.[12]

Caption: R-sirtinol-mediated p53 pathway activation.

The Akt/β-catenin/FoxO3a Signaling Axis

R-sirtinol has been shown to modulate the Akt/β-catenin/FoxO3a signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis.[15] SIRT1 can deacetylate and activate the transcription factor FoxO3a, a key regulator of apoptosis.[16] Inhibition of SIRT1 by R-sirtinol leads to a decrease in phosphorylated (inactive) Akt and a reduction in the protein levels of β-catenin, a key component of the Wnt signaling pathway.[15] Concurrently, the level of the pro-apoptotic transcription factor FoxO3a increases.[15] This concerted action ultimately pushes the cell towards apoptosis.

Caption: R-sirtinol's impact on the Akt/β-catenin/FoxO3a axis.

Experimental Protocols

In Vitro Sirtuin Enzymatic Assay (Fluorometric)

This protocol describes a general method for determining the IC50 value of R-sirtinol against SIRT1 or SIRT2 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

-

NAD+

-

R-sirtinol

-

Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (specific to the substrate kit)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of R-sirtinol in the sirtuin assay buffer. A final DMSO concentration should be kept below 1%.

-

In a 96-well black microplate, add the assay buffer, NAD+, and the fluorogenic substrate to each well.

-

Add the serially diluted R-sirtinol or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding a defined amount of the recombinant SIRT1 or SIRT2 enzyme to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the enzymatic reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Plot the fluorescence intensity against the R-sirtinol concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for determining the IC50 of R-sirtinol.

Western Blot Analysis of p53 Acetylation

This protocol outlines the steps to assess the effect of R-sirtinol on the acetylation status of p53 in cultured cells.

Materials:

-

Cell line of interest (e.g., MCF-7)

-

R-sirtinol

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-acetyl-p53, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of R-sirtinol for a specified time (e.g., 24-48 hours).

-

Harvest the cells and lyse them using a suitable lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p53 and a loading control like β-actin.

Conclusion

R-sirtinol is a valuable chemical probe for studying the biological roles of SIRT1 and SIRT2. Its ability to dually inhibit these two sirtuins leads to the modulation of critical cellular signaling pathways, primarily through the activation of the p53 tumor suppressor and the regulation of the Akt/β-catenin/FoxO3a axis. The experimental protocols provided in this guide offer a framework for researchers to investigate the mechanism of action of R-sirtinol and other sirtuin modulators in their specific experimental systems. A thorough understanding of R-sirtinol's effects is crucial for its application in basic research and for the potential development of novel therapeutic strategies targeting sirtuin pathways.

References

- 1. labguru.com [labguru.com]

- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT2 gene has a classic SRE element, is a downstream target of serum response factor and is likely activated during serum stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The antiproliferative and apoptotic effects of sirtinol, a sirtuin inhibitor on human lung cancer cells by modulating Akt/β-catenin-Foxo3a axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

R-Sirtinol: A Technical Guide to its Chemical Properties and Solubility

Introduction

R-sirtinol is a synthetic, cell-permeable small molecule that has garnered significant attention in biomedical research.[1][2][3] It is primarily known as an inhibitor of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2.[1][3][4] This inhibitory action leads to the hyperacetylation of various protein targets, thereby influencing a multitude of cellular processes including gene expression, cell cycle regulation, and apoptosis.[1] Consequently, R-sirtinol has become a valuable chemical probe for studying the biological roles of sirtuins and is being investigated for its therapeutic potential in areas such as oncology.[1][5][6] Beyond its canonical role as a sirtuin inhibitor, recent studies have revealed that sirtinol also functions as an intracellular iron chelator, adding another dimension to its biological activity profile.[7][8] This technical guide provides a comprehensive overview of the chemical properties and solubility of R-sirtinol, along with relevant experimental protocols and a visualization of its primary signaling pathway.

Chemical Properties

R-sirtinol is a 2-hydroxy-1-naphthaldehyde derivative.[2] It is a yellow, crystalline solid at room temperature.[7][9] The key chemical properties of R-sirtinol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₂N₂O₂ | [2][3][9][10][11][12] |

| Molecular Weight | 394.47 g/mol | [2][10][11] |

| CAS Number | 410536-97-9 | [2][3][9][10][11] |

| Appearance | Yellow solid | [2][7] |

| Purity | ≥97% (HPLC) to ≥98% | [2][9] |

| Storage Temperature | -20°C | [2][3][9] |

Solubility

The solubility of R-sirtinol is a critical factor for its use in in vitro and in vivo experimental settings. It is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in aqueous solutions.[9] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.[13] It is important to note that sirtinol is prone to hydrolytic decomposition in neutral aqueous solutions over time.[14]

| Solvent | Solubility | Source(s) |

| DMSO | ~10 mg/mL to 100 mM | [2][3][9][12] |

| Ethanol | 10 mg/mL | [3] |

| Dimethylformamide (DMF) | ~15 mg/mL | [9][12] |

| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [9][12] |

| Aqueous Buffers | Sparingly soluble | [9] |

Experimental Protocols

Preparation of R-sirtinol Stock Solution

Due to its hydrophobicity, R-sirtinol is typically prepared as a high-concentration stock solution in an organic solvent, most commonly DMSO.[3][13]

Materials:

-

R-sirtinol powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of R-sirtinol powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, reconstitute 5 mg of R-sirtinol in 1.27 mL of DMSO).[3]

-

To facilitate dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[15]

-

Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]

-

Store the stock solutions at -20°C for up to one month or at -80°C for longer-term storage.[3][13]

General Protocol for Cell-Based Assays

This protocol outlines a general procedure for treating cultured cells with R-sirtinol to assess its biological activity.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

R-sirtinol stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Assay-specific reagents

Procedure:

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow to the desired confluency.

-

Prepare the final working concentrations of R-sirtinol by diluting the DMSO stock solution into fresh, pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Remove the existing medium from the cells and wash with PBS if necessary.

-

Add the medium containing the desired concentrations of R-sirtinol to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest R-sirtinol concentration).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, proceed with the specific downstream assay (e.g., cell viability assay, protein extraction for western blotting, or an enzyme activity assay).

In Vitro Sirtuin Deacetylase Activity Assay

R-sirtinol's inhibitory effect on sirtuin activity can be quantified using an in vitro enzymatic assay.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme[4]

-

Fluorogenic acetylated peptide substrate

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.8, 4 mM MgCl₂, 0.2 mM DTT)[4][15]

-

R-sirtinol at various concentrations

-

Developer solution

Procedure:

-

In a microplate, combine the recombinant sirtuin enzyme, the fluorogenic acetylated peptide substrate, and varying concentrations of R-sirtinol in the assay buffer.

-

Initiate the enzymatic reaction by adding NAD+.

-

Incubate the plate at 30°C for a specified period (e.g., 2 hours).[4][15]

-

Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader.

-

The IC₅₀ value, which is the concentration of R-sirtinol required to inhibit 50% of the enzyme's activity, can be calculated from the dose-response curve. R-sirtinol has reported IC₅₀ values of 131 µM for SIRT1 and 38 µM for SIRT2.[3][4]

Signaling Pathways and Mechanisms of Action

Sirtuin Inhibition

The primary mechanism of action of R-sirtinol is the inhibition of Class III histone deacetylases, known as sirtuins.[2][4] Sirtuins are NAD+-dependent enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[16] This deacetylation activity plays a crucial role in regulating gene expression, metabolism, DNA repair, and cell survival.[][18] R-sirtinol non-competitively or uncompetitively inhibits sirtuin activity with respect to the acetylated substrate. By blocking the deacetylase activity of sirtuins like SIRT1 and SIRT2, R-sirtinol leads to an accumulation of acetylated proteins, such as p53, which can in turn trigger downstream cellular responses like cell cycle arrest and apoptosis.[1][15]

Iron Chelation

In addition to its well-established role as a sirtuin inhibitor, sirtinol has been shown to act as an intracellular iron chelator.[7] Its molecular structure contains a tridentate O,N,O donor set that can bind to metal ions, including iron (Fe²⁺ and Fe³⁺).[7] This iron-binding property can contribute to its overall biological effects, potentially through the generation of reactive oxygen species (ROS) and interference with iron-dependent cellular processes.[1][7] This off-target effect should be taken into consideration when interpreting experimental results obtained using sirtinol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of R-sirtinol in a cell-based experiment.

References

- 1. (R)-Sirtinol|Sirtuin Inhibitor [benchchem.com]

- 2. Sirtinol [sigmaaldrich.com]

- 3. Sirtinol | Cell Signaling Technology [cellsignal.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Sirtinol - MedChem Express [bioscience.co.uk]

- 11. Sirtinol | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Discovery and Evolution of Sirtuin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins, a class of NAD+-dependent protein deacylases, have emerged as critical regulators of a vast array of cellular processes, including metabolism, stress responses, and aging.[1][2] The seven mammalian sirtuins, SIRT1 through SIRT7, exhibit distinct subcellular localizations and substrate specificities, implicating them in a wide range of physiological and pathological conditions.[3] Consequently, the modulation of sirtuin activity with small molecule inhibitors has become a significant area of research for the development of novel therapeutics for diseases ranging from cancer to neurodegenerative disorders. This technical guide provides an in-depth exploration of the discovery and history of sirtuin inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

A Historical Perspective: Key Milestones in the Discovery of Sirtuin Inhibitors

The journey to uncover sirtuin inhibitors began with the foundational understanding of sirtuin function. The discovery of Sir2 (silent information regulator 2) in yeast as a key regulator of lifespan extension through calorie restriction laid the groundwork for the field.[2] The subsequent identification of its NAD+-dependent deacetylase activity provided a clear enzymatic target for inhibition.

One of the earliest identified inhibitors was a product of the sirtuin-catalyzed reaction itself: nicotinamide . This endogenous molecule was found to inhibit sirtuins through a feedback mechanism.[2] This discovery was pivotal, as it not only provided a tool for studying sirtuin function but also highlighted a natural regulatory mechanism.

Subsequent research efforts focused on identifying more potent and selective synthetic inhibitors. High-throughput screening of chemical libraries led to the discovery of sirtinol , a 2-hydroxy-1-naphthaldehyde derivative that inhibits both SIRT1 and SIRT2.[2] This was followed by the identification of cambinol , another β-naphthol containing compound with inhibitory activity against SIRT1 and SIRT2.[2]

A significant breakthrough in the development of selective SIRT1 inhibitors came with the discovery of EX-527 (selisistat) through a combination of screening and structure-activity relationship (SAR) studies. EX-527 exhibits high potency for SIRT1 and significantly greater selectivity over other sirtuin isoforms.[4]

The discovery of the tenovins (tenovin-1 and its more soluble analog tenovin-6) resulted from a cell-based screen for p53 activators. These compounds were later found to inhibit the deacetylase activities of SIRT1 and SIRT2.[5]

More targeted efforts to develop isoform-selective inhibitors led to the creation of compounds like AGK2 , a potent and selective SIRT2 inhibitor, and AK-1 and AK-7 , which also show selectivity for SIRT2.[6][7] The development of these selective inhibitors has been crucial for dissecting the specific roles of individual sirtuin isoforms.

Quantitative Analysis of Sirtuin Inhibitors

The potency and selectivity of sirtuin inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of key sirtuin inhibitors against various sirtuin isoforms.

| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | SIRT5 IC50 | SIRT6 IC50 | Selectivity Notes |

| Nicotinamide | ~120 µM[1] | ~100 µM[1] | ~50 µM[1] | ~150 µM[1] | ~184 µM[1] | Pan-sirtuin inhibitor |

| Sirtinol | ~40-131 µM[2][8] | ~38-59 µM[2][8] | - | Weak inhibition | - | Primarily inhibits SIRT1 and SIRT2 |

| Cambinol | ~56 µM[2] | ~59 µM[2] | No inhibition | Weak inhibition | - | Inhibits SIRT1 and SIRT2 |

| EX-527 (Selisistat) | 38-98 nM[4] | >200-fold vs. SIRT1[4] | ~500-fold vs. SIRT1[4] | - | - | Highly selective for SIRT1 |

| Tenovin-6 | ~21 µM[5] | ~10 µM[5] | ~67 µM[5] | - | - | Inhibits SIRT1, SIRT2, and to a lesser extent, SIRT3 |

| AGK2 | ~30 µM[9] | ~3.5 µM[9] | ~91 µM[9] | - | - | Selective for SIRT2 over SIRT1 and SIRT3 |

| AK-7 | - | ~15.5 µM[1] | - | - | - | Selective SIRT2 inhibitor |

Experimental Protocols

The identification and characterization of sirtuin inhibitors rely on a variety of robust experimental techniques. Below are detailed protocols for key assays.

In Vitro Sirtuin Activity Assay (Fluor de Lys-based)

This is a widely used method for screening and characterizing sirtuin inhibitors.

Principle: This two-step fluorescence-based assay utilizes a peptide substrate containing an acetylated lysine residue linked to a fluorophore and a quencher. In the first step, the sirtuin enzyme deacetylates the lysine. In the second step, a developer solution containing a protease is added, which specifically cleaves the deacetylated peptide, separating the fluorophore from the quencher and resulting in a fluorescent signal proportional to the sirtuin activity.[10]

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2)

-

Fluor de Lys substrate (e.g., from Enzo Life Sciences)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing trypsin)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare a no-enzyme control (blank) and a no-inhibitor control (positive control).

-

In the wells of the 96-well plate, add the assay buffer, NAD+ (to a final concentration of 100 µM), and the test compound or DMSO vehicle.

-

Initiate the reaction by adding the sirtuin enzyme to each well (except the blank).

-

Incubate the plate at 37°C for 1 hour.

-

Add the Fluor de Lys substrate to each well and incubate for another 30 minutes at 37°C.

-

Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell-Based Western Blot Analysis of p53 Acetylation

This protocol is used to confirm the cellular activity of SIRT1 inhibitors by measuring the acetylation status of a known SIRT1 substrate, the tumor suppressor p53.

Principle: Inhibition of SIRT1 in cells leads to an increase in the acetylation of its substrates. This protocol involves treating cells with a SIRT1 inhibitor, lysing the cells, and then using western blotting to detect the levels of acetylated p53 (at lysine 382) and total p53. An increase in the ratio of acetylated p53 to total p53 indicates successful inhibition of SIRT1 in a cellular context.[1]

Materials:

-

Human cell line expressing p53 (e.g., MCF-7)

-

Cell culture medium and supplements

-

SIRT1 inhibitor (e.g., EX-527)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, and a loading control antibody (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the SIRT1 inhibitor at various concentrations or with DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of acetylated p53 to total p53, normalized to the loading control.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of sirtuins within cellular signaling networks is crucial for understanding the mechanism of action of their inhibitors. The following diagrams, created using the DOT language for Graphviz, illustrate key sirtuin-related pathways and experimental workflows.

Caption: Workflow for the discovery and validation of sirtuin inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EX 527 | C13H13ClN2O | CID 5113032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tenovin-6 | SIRT2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agk-2 | C23H13Cl2N3O2 | CID 2130404 - PubChem [pubchem.ncbi.nlm.nih.gov]

R-Sirtinol as a Cinacalcet Intermediate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR).[1][2] It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Cinacalcet functions by allosterically activating the CaSR, thereby increasing its sensitivity to extracellular calcium levels.[1][4] This leads to a reduction in the secretion of parathyroid hormone (PTH), which in turn lowers serum calcium levels.[1][4][5]

While the user's query specifies R-sirtinol as an intermediate in the synthesis of Cinacalcet, a comprehensive review of the scientific literature does not support this assertion. R-sirtinol is a well-characterized sirtuin inhibitor, a class of compounds that target NAD+-dependent deacetylases, and possesses a distinct chemical structure.[6][7] The established synthetic routes to Cinacalcet do not involve R-sirtinol as a precursor or intermediate. This guide will therefore focus on the scientifically validated and industrially relevant synthetic pathways for Cinacalcet, providing detailed technical information for research and development professionals.

Cinacalcet: Mechanism of Action

Cinacalcet's therapeutic effect is derived from its action on the calcium-sensing receptor (CaSR), a G-protein coupled receptor.[4] By binding to a transmembrane site on the CaSR, Cinacalcet induces a conformational change that enhances the receptor's sensitivity to extracellular calcium ions.[4] This allosteric modulation means that lower concentrations of serum calcium are required to activate the receptor and initiate downstream signaling cascades that suppress the synthesis and release of PTH.[4][5]

Signaling Pathway of Cinacalcet

Caption: Mechanism of action of Cinacalcet on the parathyroid gland chief cell.

Synthetic Routes to Cinacalcet

The synthesis of the enantiopure active pharmaceutical ingredient (R)-Cinacalcet primarily revolves around the coupling of two key building blocks: (R)-(+)-1-(1-naphthyl)ethylamine and a derivative of 3-[3-(trifluoromethyl)phenyl]propane. The main strategies employed are reductive amination, amide formation followed by reduction, and nucleophilic substitution.[8][9]

Key Synthetic Intermediates

| Intermediate Name | Chemical Structure | Role in Synthesis |

| (R)-(+)-1-(1-Naphthyl)ethylamine | C₁₂H₁₃N | Chiral amine source providing the correct stereochemistry for the final product. |

| 3-[3-(Trifluoromethyl)phenyl]propanal | C₁₀H₉F₃O | Aldehyde used in reductive amination with the chiral amine. |

| 3-[3-(Trifluoromethyl)phenyl]propanoic acid | C₁₀H₉F₃O₂ | Carboxylic acid used to form an amide with the chiral amine, which is then reduced. |

| 1-Bromo-3-(3-(trifluoromethyl)phenyl)propane | C₁₀H₁₀BrF₃ | Alkyl halide used for nucleophilic substitution with the chiral amine. |

Synthetic Workflow: Reductive Amination

One of the most common and efficient methods for Cinacalcet synthesis is reductive amination. This approach involves the reaction of (R)-(+)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propanal to form an intermediate imine, which is then reduced to the final secondary amine, Cinacalcet.

Caption: Reductive amination pathway for the synthesis of Cinacalcet.

A typical procedure for the reductive amination synthesis of Cinacalcet is as follows:

-

Imine Formation: (R)-(+)-1-(1-naphthyl)ethylamine and 3-[3-(trifluoromethyl)phenyl]propanal are dissolved in a suitable solvent, such as methanol.[10] The mixture is stirred at room temperature (20-30°C) to facilitate the formation of the corresponding imine.[10]

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture.[11] The reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to confirm the completion of the reduction.

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield crude Cinacalcet base.

-

Salt Formation: The crude base is dissolved in a suitable solvent like ethyl acetate and treated with hydrochloric acid to precipitate Cinacalcet hydrochloride.[10] The resulting solid is filtered and dried.

| Step | Reagents and Conditions | Typical Yield |

| Imine Formation | (R)-(+)-1-(1-naphthyl)ethylamine, 3-[3-(trifluoromethyl)phenyl]propanal, Methanol, 20-30°C | High |

| Reduction | Sodium Borohydride (NaBH₄) | >80% |

| Salt Formation | Hydrochloric acid, Ethyl acetate | Quantitative |

| Overall Yield | ~54.4% [12] |

Synthetic Workflow: Amide Formation and Reduction

Another established route involves the formation of an amide bond between (R)-(+)-1-(1-naphthyl)ethylamine and 3-[3-(trifluoromethyl)phenyl]propanoic acid, followed by the reduction of the amide to the corresponding amine.

Caption: Amide formation and reduction pathway for Cinacalcet synthesis.

-

Amide Coupling: 3-[3-(trifluoromethyl)phenyl]propanoic acid is activated, for example, by conversion to its acid chloride or by using a coupling agent. The activated acid is then reacted with (R)-(+)-1-(1-naphthyl)ethylamine in the presence of a base to form the amide intermediate.

-

Amide Reduction: The formed amide is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

-

Work-up and Purification: The reaction is carefully quenched, and the product is worked up similarly to the reductive amination route to yield Cinacalcet base.

-

Salt Formation: The base is converted to the hydrochloride salt as previously described.

| Step | Reagents and Conditions |

| Amide Coupling | 3-[3-(Trifluoromethyl)phenyl]propanoic acid, (R)-(+)-1-(1-naphthyl)ethylamine, Coupling agent |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF) |

| Salt Formation | Hydrochloric acid, Ethyl acetate |

Analytical Methods for Cinacalcet and Intermediates

The purity and identity of Cinacalcet and its intermediates are typically assessed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) is the most common method for determining purity and quantifying impurities.[13][14]

Typical HPLC Method Parameters

| Parameter | Conditions |

| Column | C18 (e.g., 100 mm x 4.6 mm, 3 µm)[13] |

| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[13][14] |

| Flow Rate | Typically around 1.0 mL/min.[15] |

| Detection | UV detection at a wavelength of approximately 210 nm or 223 nm.[13][15] |

| Column Temperature | Maintained at a constant temperature, for example, 30°C.[13] |

Conclusion

References

- 1. Cinacalcet - Wikipedia [en.wikipedia.org]

- 2. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 6. Sirtinol | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sirtinol | Cell Signaling Technology [cellsignal.com]

- 8. Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API) [diposit.ub.edu]

- 9. Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API) [diposit.ub.edu]

- 10. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 11. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. ijrpr.com [ijrpr.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum - PMC [pmc.ncbi.nlm.nih.gov]

The Fine-Tuned Inhibition of Sirtuins: A Deep Dive into the Structure-Activity Relationship of Sirtinol Analogues

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of sirtinol analogues as inhibitors of class III histone deacetylases (HDACs), known as sirtuins. Sirtuins, particularly SIRT1 and SIRT2, are critical regulators of various cellular processes, including gene silencing, cell cycle, and apoptosis, making them promising therapeutic targets for a range of diseases, from cancer to neurodegeneration. Sirtinol, a cell-permeable inhibitor of SIRT1 and SIRT2, has served as a foundational scaffold for the development of more potent and selective inhibitors. This guide summarizes the key quantitative data, details the experimental methodologies used to evaluate these compounds, and visualizes the intricate signaling pathways and experimental workflows involved.

Key Structure-Activity Relationship Insights

The inhibitory potency and selectivity of sirtinol analogues are dictated by specific structural modifications. The core structure of sirtinol consists of a 2-hydroxy-1-naphthaldehyde moiety linked to a benzamide portion. SAR studies have revealed several critical features:

-

The 2-Hydroxy Group on the Naphthalene Moiety is Crucial: Removal of the 2-hydroxy group from the naphthalene ring leads to a significant decrease in inhibitory activity, highlighting its importance for binding to the sirtuin active site.[1]

-

Substitution on the Benzamide Ring Modulates Potency and Selectivity: Modifications to the benzamide ring have a profound impact on the inhibitory profile.

-

Positional Isomerism: Moving the substituent from the ortho (sirtinol) to the meta or para position (m- and p-sirtinol) can dramatically increase potency. For instance, p-sirtinol is approximately 10-fold more potent than sirtinol against human SIRT1.[2]

-

Nature of the Substituent: The type of functional group at the 2'-position of the aniline portion is critical. While small modifications can be tolerated, bulky or charged groups can be detrimental. For example, a 2'-carboxamido analogue was found to be completely inactive.[1][2]

-

-

Enantioselectivity is Absent: Studies on the (R)- and (S)-enantiomers of sirtinol have shown similar inhibitory effects on both yeast and human sirtuins, indicating a lack of enantioselective inhibition.[1][2]

Quantitative Analysis of Sirtinol Analogues

The following table summarizes the in vitro inhibitory activity of sirtinol and its key analogues against yeast Sir2 (ySir2), human SIRT1 (hSIRT1), and human SIRT2 (hSIRT2). The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound | Modification | ySir2 IC50 (µM) | hSIRT1 IC50 (µM) | hSIRT2 IC50 (µM) |

| Sirtinol (1) | 2'-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide | 48 | 131 | 57.7 |

| Analogue 2 | Lacking the 2-hydroxy group on the naphthalene moiety | >300 | >300 | ND |

| m-Sirtinol (7) | 3'-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide | 45 | 58 | 36 |

| p-Sirtinol (8) | 4'-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide | 42 | 13 | 26 |

| (R)-Sirtinol (9) | (R)-enantiomer of Sirtinol | 52 | 65 | 55 |

| (S)-Sirtinol (10) | (S)-enantiomer of Sirtinol | 50 | 68 | 38 |

ND: Not Determined

Experimental Protocols

Synthesis of Sirtinol Analogues (General Procedure)

A mixture of 2-hydroxy-1-naphthaldehyde and the appropriate amino-N-(1-phenylethyl)benzamide is refluxed in a 2:1 mixture of absolute ethanol and benzene in the presence of a catalytic amount of glacial acetic acid for 4 hours.[2] Upon cooling, the resulting solid is collected by filtration, washed with chloroform, and purified by crystallization.[2]

In Vitro Sirtuin Inhibition Assay

Recombinant yeast Sir2, human SIRT1, or human SIRT2 is incubated with an acetylated histone substrate, dithiothreitol, and varying concentrations of the sirtinol analogue. The reaction is carried out at 30°C for yeast Sir2 and 37°C for human SIRT1 and SIRT2 for 60 minutes in the presence of NAD+.[2] The inhibitory activity is determined by measuring the amount of deacetylated substrate, often using a fluorescent-based assay.

Yeast Phenotypic Assay (In Vivo)

The in vivo inhibitory activity of sirtinol analogues is assessed using a yeast strain with a URA3 gene inserted near a telomere, which is silenced by Sir2.[2] Inhibition of Sir2 leads to the expression of URA3, allowing for cell growth on a medium lacking uracil. The potency of the compounds is evaluated by monitoring the growth of yeast in the presence of varying concentrations of the inhibitor.

Signaling Pathways and Experimental Workflows

Sirtinol's Impact on the p53 Signaling Pathway

Sirtinol inhibits SIRT1, a deacetylase of the tumor suppressor protein p53. This inhibition leads to the hyperacetylation of p53, enhancing its stability and transcriptional activity. Activated p53 can then induce cell cycle arrest or apoptosis.

Sirtinol's Interference with the MAPK Signaling Pathway

Sirtinol treatment has been shown to attenuate the Ras-MAPK signaling pathway.[3] This pathway is crucial for cell proliferation and survival. By impairing the activation of key components like Ras and downstream kinases, sirtinol can contribute to senescence-like growth arrest in cancer cells.

Experimental Workflow for Sirtuin Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory potency of sirtinol analogues.

References

R-Sirtinol: A Technical Guide to its Off-Target Effects and Iron Chelation Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-sirtinol is a widely utilized cell-permeable inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2, members of the sirtuin family of proteins.[1][2] While its on-target effects on sirtuins have been extensively studied in the context of cancer, aging, and inflammation, a growing body of evidence highlights significant off-target activities that are crucial for the interpretation of experimental results and consideration in drug development.[3] A primary off-target effect of R-sirtinol is its function as an intracellular iron chelator, a property that contributes to its biological activity.[1][3][4][5] This guide provides an in-depth technical overview of the off-target effects of R-sirtinol, with a particular focus on its iron chelation capabilities, and details the experimental protocols to assess these activities.

Core Concepts: On-Target vs. Off-Target Effects

R-sirtinol was initially identified through phenotypic screening as an inhibitor of the yeast Sir2 protein and subsequently shown to inhibit human SIRT1 and SIRT2.[6] Its mechanism of action as a sirtuin inhibitor involves the modulation of acetylation levels of various histone and non-histone proteins, thereby influencing downstream signaling pathways.[1] However, biological activities observed at concentrations lower than its inhibitory levels against sirtuins have suggested the presence of off-target effects.[3] The most prominent of these is its ability to bind intracellular iron, impacting iron homeostasis and inducing cellular responses independent of sirtuin inhibition.[3][4][5]

Quantitative Data: Inhibitory and Biological Activities

The following tables summarize the key quantitative data related to the activity of R-sirtinol.

Table 1: Sirtuin Inhibitory Activity of R-Sirtinol

| Target | IC50 Value | Assay Conditions | Reference(s) |

| Human SIRT1 | 131 µM | In vitro cell-free assay with recombinant human SIRT1. | [2] |

| Human SIRT2 | 38 µM | In vitro cell-free assay with recombinant human SIRT2. | [2] |

| Yeast Sir2p | 68 µM | In vitro assay with recombinant yeast Sir2p. | [2][7] |

Table 2: Biological Effects and Associated Concentrations

| Biological Effect | Cell Line(s) | Effective Concentration | Notes | Reference(s) |

| Induction of Senescence-like Growth Arrest | MCF-7, H1299 | 100 µM | Characterized by induction of senescence-associated β-galactosidase activity. | [7] |

| Inhibition of Colony Formation | MCF-7, H1299 | ≥ 33 µM | Dose-dependent inhibition observed. | [7] |

| Attenuation of Basal and EGF/IGF-I Stimulated MAPK | MCF-7, H1299 | 100 µM | Affects phosphorylation of ERK, JNK/SAPK, and p38 MAPK. | [7] |

| Induction of Apoptosis | Various cancer cells | Varies | Often associated with an increase in intracellular reactive oxygen species (ROS). | [1] |

| Intracellular Iron Chelation | Leukemia cells | Not specified | Leads to the formation of high-spin ferric species. | [3][4][5] |

Signaling Pathways Modulated by R-Sirtinol

R-sirtinol has been shown to impact several key signaling pathways, both as a consequence of sirtuin inhibition and through its off-target effects.

Caption: Signaling pathways affected by R-sirtinol.

Iron Chelation: A Key Off-Target Mechanism

The molecular structure of R-sirtinol contains a 2-hydroxynaphthalenyl moiety connected to a benzamide through an aldiminic nitrogen atom, forming a tridentate O,N,O donor set. This structure is similar to that of known iron scavengers.[3] R-sirtinol can bind to intracellular labile iron, forming a stable high-spin ferric complex.[3][4][5] This chelation has several biological consequences:

-

Disruption of Iron Homeostasis: By sequestering intracellular iron, R-sirtinol can affect the function of iron-dependent enzymes.

-

Induction of Oxidative Stress: The ferric-sirtinol complex can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage.[8]

-

Antiproliferative Effects: Cancer cells have a high demand for iron to sustain rapid proliferation. By limiting iron availability, R-sirtinol can exert antiproliferative effects independent of sirtuin inhibition.[3]

Caption: Proposed mechanism of R-sirtinol iron chelation.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the on- and off-target effects of R-sirtinol.

Sirtuin Inhibition Assay (In Vitro)

This protocol is a generalized method for assessing the direct inhibitory effect of R-sirtinol on SIRT1 and SIRT2 activity.

Caption: Workflow for in vitro sirtuin inhibition assay.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1)

-

Nicotinamide adenine dinucleotide (NAD+)

-

R-sirtinol

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trichostatin A and a trypsin-based developer)

-

96-well black microplate

Procedure:

-

Prepare a stock solution of R-sirtinol in DMSO. Create a serial dilution of R-sirtinol in assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

-

Add the various concentrations of R-sirtinol or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding the recombinant SIRT1 or SIRT2 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at 37°C for an additional period (e.g., 30 minutes).

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each R-sirtinol concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Intracellular Iron Chelation Assay (Calcein-AM Method)

This protocol measures the chelation of intracellular labile iron by R-sirtinol using the fluorescent probe Calcein-AM. Calcein is quenched by iron, and chelation by R-sirtinol will result in an increase in fluorescence.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

R-sirtinol

-

Calcein-AM

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with various concentrations of R-sirtinol or vehicle (DMSO) for the desired time period.

-

Prepare a working solution of Calcein-AM in PBS or serum-free medium.

-

Wash the cells with PBS to remove the treatment medium.

-

Load the cells with the Calcein-AM working solution and incubate at 37°C in the dark (e.g., for 30 minutes).

-

Wash the cells with PBS to remove excess Calcein-AM.

-

Analyze the fluorescence of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity in R-sirtinol-treated cells compared to control cells indicates intracellular iron chelation.

Reactive Oxygen Species (ROS) Detection Assay (DCFDA/H2DCFDA Method)

This protocol assesses the generation of intracellular ROS induced by R-sirtinol using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

R-sirtinol

-

DCFDA or H2DCFDA

-

PBS

-

Positive control (e.g., H2O2)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Seed cells in appropriate culture vessels.

-

Treat the cells with various concentrations of R-sirtinol, vehicle (DMSO), or a positive control for the desired time.

-

Prepare a working solution of DCFDA in serum-free medium.

-

Wash the cells with PBS.

-

Load the cells with the DCFDA working solution and incubate at 37°C in the dark (e.g., for 30-60 minutes).

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

R-sirtinol is a valuable tool for studying the roles of SIRT1 and SIRT2. However, researchers and drug development professionals must be aware of its significant off-target effects, particularly its ability to chelate intracellular iron. This property can contribute to its observed biological activities, including antiproliferative and pro-apoptotic effects, and may confound the interpretation of experimental data if not properly considered. The experimental protocols detailed in this guide provide a framework for dissecting the on-target sirtuin-dependent effects from the off-target iron chelation-mediated activities of R-sirtinol. A thorough understanding of these dual mechanisms of action is essential for the accurate interpretation of research findings and for the advancement of sirtuin-targeted drug discovery programs.

References

- 1. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antiproliferative and apoptotic effects of sirtinol, a sirtuin inhibitor on human lung cancer cells by modulating Akt/β-catenin-Foxo3a axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating the iron chelator function of sirtinol in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]

R-Sirtinol Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of R-sirtinol, a well-characterized inhibitor of NAD+-dependent class III histone deacetylases (HDACs), specifically targeting Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). This document details the molecular mechanisms, key signaling pathways, and cellular effects of R-sirtinol in various cancer cell lines. It also provides detailed experimental protocols for researchers to validate its targets and cellular effects.

R-Sirtinol: An Overview

R-sirtinol is a cell-permeable small molecule that has been instrumental in elucidating the roles of SIRT1 and SIRT2 in cancer biology. It has been shown to induce a range of anti-cancer effects, including senescence-like growth arrest, apoptosis, and inhibition of cell proliferation in various cancer models.

Primary Molecular Targets: SIRT1 and SIRT2

R-sirtinol primarily targets SIRT1 and SIRT2, two members of the sirtuin family of proteins. Sirtuins are NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and cell survival. In the context of cancer, both SIRT1 and SIRT2 have been implicated as potential therapeutic targets.

Off-Target Effects: Iron Chelation

It is important to note that R-sirtinol has been identified as an intracellular iron chelator. This activity can contribute to its overall biological effects and should be considered when interpreting experimental results. Spectroscopic and structural data have revealed that sirtinol can form ferric complexes both in vitro and in cultured cells, thereby affecting the intracellular iron pool.[1][2][3][4] This iron chelation may contribute to its anti-proliferative effects, as cancer cells have a high demand for iron to sustain rapid growth.[3][4]

Quantitative Data: Inhibitory Activity of R-Sirtinol

The inhibitory potency of R-sirtinol against its primary targets and its anti-proliferative effects in cancer cell lines are summarized below.

| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Human SIRT1 | Cell-free enzymatic assay | 37.6 - 131 | [5] |

| Human SIRT2 | Cell-free enzymatic assay | 38 - 103.4 | [5] |

| MCF-7 (Breast Cancer) | Cell proliferation assay (24h) | 48.6 | [6] |

| MCF-7 (Breast Cancer) | Cell proliferation assay (48h) | 43.5 | [6] |

Key Cellular Effects and Signaling Pathways

R-sirtinol exerts its anti-cancer effects through the modulation of several key signaling pathways and cellular processes.

Induction of Senescence-Like Growth Arrest

A hallmark of R-sirtinol's activity in cancer cells is the induction of a senescence-like growth arrest. This is characterized by a flattened and enlarged cell morphology and the expression of senescence-associated β-galactosidase (SA-β-gal).[7] This effect has been observed in human breast cancer (MCF-7) and lung cancer (H1299) cells.[7]

Attenuation of the Ras-MAPK Signaling Pathway

R-sirtinol has been shown to impair the activation of the Ras-mitogen-activated protein kinase (MAPK) pathway.[7][8][9] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common feature of many cancers. R-sirtinol treatment leads to a reduction in the levels of active, GTP-bound Ras, which in turn attenuates the downstream phosphorylation and activation of key MAPK components, including ERK, JNK, and p38 MAPK.[7]

Modulation of the p53 Pathway and Induction of Apoptosis

R-sirtinol treatment leads to an increase in the acetylation of the tumor suppressor protein p53.[5][6][10][11][12] SIRT1 is known to deacetylate p53, thereby inhibiting its transcriptional activity. By inhibiting SIRT1, R-sirtinol promotes p53 acetylation, leading to its activation and the induction of p53-mediated apoptosis.[5][13] This apoptotic response is characterized by the upregulation of Bax, downregulation of Bcl-2, and the release of cytochrome c from the mitochondria.[6] The induction of apoptosis by sirtinol has been shown to be dependent on functional p53.[5][13]

Experimental Protocols

This section provides detailed protocols for key experiments to validate the targets and cellular effects of R-sirtinol.

Cell Viability and Proliferation Assay

This protocol is used to determine the IC50 value of R-sirtinol and its effect on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, H1299)

-

Complete culture medium

-

R-sirtinol (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of R-sirtinol in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the R-sirtinol dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is used to detect cellular senescence induced by R-sirtinol.[14][15][16][17][18]

Materials:

-

Cells treated with R-sirtinol

-

Phosphate-buffered saline (PBS)

-

Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

-

Microscope

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with the fixation solution for 5-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-gal staining solution to the cells.

-

Incubate the cells at 37°C (without CO2) overnight.

-

Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

-

Quantify the percentage of blue-stained cells.

Western Blot Analysis for MAPK and p53 Pathway Proteins

This protocol is used to assess the effect of R-sirtinol on the phosphorylation status of MAPK pathway proteins and the acetylation of p53.[19][20][21][22]

Materials:

-

Cells treated with R-sirtinol

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-acetyl-p53, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Ras Activation Assay (Pull-down Assay)

This assay is used to measure the levels of active, GTP-bound Ras in cells treated with R-sirtinol.[23][24][25][26][27]

Materials:

-

Cells treated with R-sirtinol

-

Lysis/Wash buffer

-

Raf-1 RBD (Ras-binding domain) agarose beads

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

Spin columns

-

Anti-Ras antibody

-

SDS-PAGE and Western blot reagents

Procedure:

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with GTPγS and another with GDP as positive and negative controls, respectively.

-

Incubate the cell lysates with Raf-1 RBD agarose beads to pull down active Ras.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-Ras antibody.

SIRT1/SIRT2 Enzymatic Activity Assay

This assay measures the in vitro inhibitory effect of R-sirtinol on SIRT1 and SIRT2 activity.[28][29][30]

Materials:

-

Recombinant human SIRT1 and SIRT2 enzymes

-

Fluorogenic SIRT1/SIRT2 substrate (e.g., a p53-derived acetylated peptide)

-

NAD+

-

Assay buffer

-

R-sirtinol

-

Developer solution

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate.

-

Add different concentrations of R-sirtinol to the wells.

-

Initiate the reaction by adding the SIRT1 or SIRT2 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate for a further 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

R-sirtinol serves as a valuable chemical probe for studying the roles of SIRT1 and SIRT2 in cancer. Its ability to induce senescence-like growth arrest and apoptosis through the modulation of the Ras-MAPK and p53 signaling pathways highlights the therapeutic potential of targeting these sirtuins in oncology. The experimental protocols provided in this guide offer a robust framework for researchers to validate the targets and cellular effects of R-sirtinol and other potential sirtuin inhibitors in various cancer cell lines. When using R-sirtinol, it is crucial to consider its off-target iron chelation activity to ensure accurate interpretation of experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00829H [pubs.rsc.org]

- 4. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Dual Role of Sirtuins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sirt 1 activator inhibits the AGE-induced apoptosis and p53 acetylation in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. telomer.com.tr [telomer.com.tr]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. buckinstitute.org [buckinstitute.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. hoelzel-biotech.com [hoelzel-biotech.com]

- 25. neweastbio.com [neweastbio.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. abcam.co.jp [abcam.co.jp]

- 30. spandidos-publications.com [spandidos-publications.com]

Literature review of sirtuin pathways and inhibitors

An In-depth Technical Guide to Sirtuin Pathways and Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins are a highly conserved family of seven (SIRT1-SIRT7) NAD⁺-dependent protein deacylases that have emerged as critical regulators of cellular health and longevity.[1][2] Their activity is intrinsically linked to the cell's energy status, making them pivotal players in a wide array of physiological and pathological processes.[1] By removing acetyl and other acyl groups from a multitude of protein substrates, sirtuins modulate essential pathways involved in metabolism, DNA repair, inflammation, stress resistance, and aging.[3][4] This central role has positioned them as highly attractive therapeutic targets for age-related diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[2][5]

This guide provides a comprehensive technical review of key sirtuin signaling pathways and the current landscape of sirtuin inhibitors. It is designed to serve as a resource for researchers and drug development professionals, offering detailed pathway diagrams, summarized quantitative data on inhibitors, and methodologies for essential experimental assays.

Core Sirtuin Signaling Pathways

Sirtuins are located in various subcellular compartments—SIRT1, SIRT6, and SIRT7 are primarily nuclear; SIRT2 is mainly cytosolic; and SIRT3, SIRT4, and SIRT5 are mitochondrial—allowing them to exert precise control over distinct cellular functions.[6][7] Their activity is dependent on the availability of the co-substrate NAD⁺, a crucial molecule in cellular metabolism. This dependency allows sirtuins to function as metabolic sensors, adjusting cellular processes in response to nutrient availability and energy expenditure.[7]

The NAD⁺ Salvage Pathway: Fueling Sirtuin Activity

The intracellular levels of NAD⁺ are maintained through several pathways, with the NAD⁺ salvage pathway being a primary contributor.[8] This pathway recycles nicotinamide (NAM), a byproduct of the sirtuin deacetylation reaction and an inhibitor of sirtuin activity, back into NAD⁺.[9][10] The key enzymes in this pathway are Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).[9] By regenerating the NAD⁺ substrate and removing the inhibitory NAM, the salvage pathway creates a direct regulatory loop that sustains sirtuin function.[10][11]

SIRT1: Master Regulator of Stress Response and Metabolism

SIRT1 is the most extensively studied sirtuin, acting on a wide range of transcription factors and cofactors to orchestrate responses to stress and metabolic changes. Two of its most critical targets are the tumor suppressor p53 and the inflammatory regulator NF-κB.

SIRT1-p53 Pathway: In response to cellular stress, such as DNA damage, the p53 protein is acetylated and activated, leading to cell cycle arrest or apoptosis. SIRT1 can deacetylate p53 at lysine 382, thereby inhibiting its transcriptional activity and promoting cell survival.[2][12] This interaction places SIRT1 at a critical juncture between cell fate decisions and longevity.[13]

SIRT1-NF-κB Pathway: Chronic inflammation is a hallmark of aging and many diseases. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory gene expression.[14] The p65/RelA subunit of NF-κB is activated by acetylation. SIRT1 directly deacetylates p65 at lysine 310, which suppresses NF-κB's transcriptional activity and dampens the inflammatory response.[3][15] This function links cellular metabolism and energy sensing directly to the control of inflammation.[16]

SIRT3: The Guardian of the Mitochondrion

SIRT3 is the primary mitochondrial deacetylase, playing a crucial role in maintaining mitochondrial health and metabolic homeostasis.[17][18] It targets a vast number of mitochondrial proteins involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, the electron transport chain, and antioxidant defense.[19][20] By deacetylating and activating enzymes like Superoxide Dismutase 2 (SOD2) and Isocitrate Dehydrogenase 2 (IDH2), SIRT3 helps to reduce the production of harmful reactive oxygen species (ROS).[6] SIRT3 also promotes mitochondrial biogenesis and regulates mitophagy, the selective removal of damaged mitochondria.[6][17]

Sirtuin Inhibitors: Data and Classification

The development of small molecule inhibitors targeting specific sirtuins is a major focus of therapeutic research. These inhibitors are invaluable tools for dissecting the biological roles of individual sirtuins and hold promise for treating diseases, particularly cancer, where the pro-survival functions of sirtuins can be detrimental.[5] Inhibitors are generally classified based on their mechanism of action, often competing with either the acetylated substrate or the NAD⁺ co-substrate.

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for several well-characterized inhibitors against various sirtuin isoforms.

Table 1: SIRT1 and SIRT2 Inhibitors

| Inhibitor | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Notes |

| EX-527 (Selisistat) | 0.038 - 0.098 | >20 | >50 | Highly potent and selective SIRT1 inhibitor.[11] |

| Sirtinol | 131 | 38 | Weak/No Activity | Early generation, non-selective inhibitor.[21][22] |

| Cambinol | 56 | 59 | Weak Activity | Inhibits both SIRT1 and SIRT2.[4] |

| AGK2 | 30 | 3.5 | 91 | Selective for SIRT2 over SIRT1 and SIRT3.[23] |

| SirReal2 | >100 | 0.140 | >100 | Highly potent and selective SIRT2 inhibitor.[21] |

| Tenovin-6 | 21 | 10 | 67 | Dual SIRT1/SIRT2 inhibitor.[23] |

| TM (Thiomyristoyl) | 98 | 0.028 | >200 | Potent and highly selective SIRT2 inhibitor.[21] |

| SIRT1-IN-1 | 0.205 | 11.5 | N/A | Potent and selective SIRT1 inhibitor.[22] |

N/A: Data not available in the reviewed sources.

Table 2: SIRT3, SIRT5, and SIRT6 Inhibitors

| Inhibitor | Target SIRT | IC₅₀ (µM) | Selectivity Notes |

| 3-TYP | SIRT3 | 0.016 | Highly selective for SIRT3 over SIRT1 (88 nM) and SIRT2 (92 nM).[21] |

| LC-0296 | SIRT3 | 3.6 | ~19-fold selective over SIRT1; ~9-fold over SIRT2.[24] |

| YC8-02 | SIRT3 | 0.53 | Potent SIRT3 inhibitor.[25] |

| Suramin | SIRT5 | 22 | Also potently inhibits SIRT1 (0.297 µM) and SIRT2 (1.15 µM).[4] |

| MC3482 | SIRT5 | ~15 (estimated) | Inhibits desuccinylase activity; no significant impact on SIRT1 or SIRT3.[26] |

| Compound 47 | SIRT5 | 0.210 | >3800-fold selective over SIRT1/2/3/6.[24] |

| OSS_128167 | SIRT6 | 89 | ~18-fold selective over SIRT1; ~8-fold over SIRT2.[21][27] |

| JYQ-42 | SIRT6 | 2.33 | >42-fold selective over SIRT1; ~37-fold over SIRT2.[27] |

Experimental Protocols

Evaluating the activity of sirtuin inhibitors requires robust and reliable assays. The most common method is the in vitro fluorometric assay, which measures the NAD⁺-dependent deacetylase activity of a recombinant sirtuin enzyme.

Protocol: In Vitro Fluorometric Sirtuin Activity Assay

This protocol provides a generalized workflow for determining the IC₅₀ value of a test compound against a specific sirtuin isoform.